N-[3-(trifluoromethyl)phenyl]piperidin-4-amine
Overview
Description
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and piperidine.
Coupling Reaction: The key step involves the coupling of 3-(trifluoromethyl)aniline with piperidine under appropriate reaction conditions. This can be achieved using a variety of coupling agents and catalysts.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-[3-(trifluoromethyl)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(trifluoromethyl)phenyl]piperidine: Similar structure but lacks the amine group.
N-[3-(trifluoromethyl)phenyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-[3-(trifluoromethyl)phenyl]morpholine: Features a morpholine ring in place of the piperidine ring.
Uniqueness: N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperidine ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16-17H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLUJKTMXSDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406495 | |
Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782446-06-4 | |
Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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